Product packaging for Cinnolin-4-ylmethanol(Cat. No.:)

Cinnolin-4-ylmethanol

Cat. No.: B8667702
M. Wt: 160.17 g/mol
InChI Key: XATQUSHJEVFFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnolin-4-ylmethanol is a chemical compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for the development of novel pharmacologically active molecules. Its core structure is based on cinnoline, a nitrogen-containing heterocyclic system known to exhibit a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties . As a functionalized cinnoline, the 4-ylmethanol derivative possesses a hydroxymethyl group that provides a reactive handle for further chemical modifications, facilitating its incorporation into more complex molecular architectures or its conversion to other valuable functional groups like aldehydes or halides. This compound is primarily valued for its role as a key intermediate in the synthesis of potential drug candidates. Research indicates that cinnoline derivatives show promise as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . Furthermore, cinnoline-based compounds have been investigated for their potential as PI3K inhibitors, which are important targets in anticancer therapy, and as antibacterial agents . The structural motif of the cinnoline ring is an isosteric replacement for quinoline or isoquinoline, often leading to enhanced or unique biological profiles in the resulting derivatives . This compound is supplied strictly for research and development purposes in laboratories. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B8667702 Cinnolin-4-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

cinnolin-4-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-5,12H,6H2

InChI Key

XATQUSHJEVFFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)CO

Origin of Product

United States

Synthetic Methodologies for Cinnolin 4 Ylmethanol and Its Precursors

Classical Approaches to Cinnoline (B1195905) Ring System Construction

The foundational methods for constructing the cinnoline ring system involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These classical approaches, while historically significant, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

Richter Cinnoline Synthesis and Mechanistic Variations

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a seminal method for the formation of the cinnoline nucleus. innovativejournal.ininnovativejournal.inijariit.com The reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization. drugfuture.com The initially formed product is a 4-hydroxycinnoline-3-carboxylic acid, which can be subsequently decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org

Mechanistic studies suggest that the reaction can proceed through different pathways. One proposed route involves the formation of 4-chlorocinnolines as intermediates when the reaction is carried out in the presence of chloride ions, which are then hydrolyzed to the corresponding 4-hydroxycinnolines. researchgate.net This understanding has allowed for modifications of the reaction conditions to selectively synthesize 4-bromo-, 4-chloro-, and 4-hydroxycinnolines. researchgate.net

Widman-Stoermer Cyclization Protocols

The Widman-Stoermer synthesis provides an alternative route to cinnoline derivatives through the cyclization of diazotized o-aminoarylethylenes. drugfuture.comchem-station.com This method is particularly useful for preparing cinnolines with substituents at various positions. rsc.org The reaction is typically carried out at room temperature and offers a complementary approach to the Richter synthesis. drugfuture.com

Borsche-Herbert Cyclization Routes for 4-Hydroxyl Cinnolines

The Borsche-Herbert cyclization is a widely utilized method for the synthesis of 4-hydroxycinnolines, which are key precursors for Cinnolin-4-ylmethanol. innovativejournal.ininnovativejournal.in This reaction involves the diazotization of o-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt. innovativejournal.in The versatility of this method allows for the preparation of a broad range of cinnoline derivatives with substituents at different positions, often in high yields of 70-90%. innovativejournal.in The diazotization is typically performed using sodium nitrite (B80452) in acidic media such as hydrochloric, sulfuric, or formic acid. innovativejournal.in

The reaction mechanism is thought to proceed through the enolic form of the ketone. The presence of electron-withdrawing substituents on the aminoacetophenone facilitates the cyclization by increasing the electrophilicity of the diazo group. researchgate.net Conversely, electron-donating groups can lead to side reactions like the hydrolysis of the diazonium salt. researchgate.net

A modification of the Borsche-Herbert method utilizes phosphorus ylides of o-aminoacetophenones for the cyclization, offering an advantage due to the accessibility of the starting materials and high yields of the resulting 4-hydroxycinnolines. researchgate.net

Neber-Bossel Method for 3-Hydroxycinnolines and Related Intermediates

The Neber-Bossel method is a classical approach for the synthesis of 3-hydroxycinnolines. innovativejournal.ininnovativejournal.inijariit.com The process involves the diazotization of (o-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to form a hydrazine (B178648) intermediate. innovativejournal.inijariit.com This hydrazine then undergoes cyclization upon heating in hydrochloric acid to yield the 3-hydroxycinnoline. innovativejournal.ininnovativejournal.inijariit.com The substituents on the aromatic ring can influence the efficiency of the cyclization, with yields of 60% and 70% reported for the unsubstituted and 4-chloro-substituted rings, respectively. innovativejournal.inijariit.com Conditions have been developed to convert o-nitromandelic acid to 3-hydroxycinnoline in a 60% yield by cyclizing the derived o-hydrazinomandelic acid in an acidic solution. researchgate.net

Modern Synthetic Strategies for Cinnoline Scaffold Assembly

Contemporary approaches to cinnoline synthesis often employ metal-catalyzed reactions, offering milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical methods. wiley.commdpi.commdpi.comresearchgate.net

Metal-Catalyzed C-C and C-N Bond Formation Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of the cinnoline ring system. mdpi.com These methods often involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a controlled and efficient manner.

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used in the synthesis of cinnoline derivatives. acs.org For instance, a highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access benzo[c]cinnoline (B3424390) derivatives. acs.orgacs.orgresearchgate.net This one-pot, dual C-H activation strategy demonstrates good functional group tolerance and can achieve yields of up to 94%. acs.orgacs.orgresearchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide another versatile route to cinnolines. wiley.comnih.gov An efficient and flexible synthesis involves a tandem copper-catalyzed annulation using a simple hydrazide nucleophile. wiley.com This method offers mild conditions and utilizes readily available starting materials. wiley.com The resulting dihydrocinnoline (B15445986) intermediates can be oxidized to the aromatic cinnolines in high yields. wiley.com Copper has also been utilized in the synthesis of other nitrogen-containing heterocycles like quinolines and quinazolines. acs.orgrsc.orgfrontiersin.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the C-H activation and annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) to construct cinnolines and cinnolin-4(1H)-ones. researchgate.net

The development of these modern synthetic strategies continues to expand the toolkit available to chemists for the synthesis of this compound and its analogs, facilitating the exploration of their chemical and biological properties.

Table of Synthetic Methodologies for Cinnoline Derivatives

Synthetic MethodPrecursor(s)Key Reagents/ConditionsProduct TypeReported Yields
Richter Cinnoline Synthesiso-aminoarylpropiolic acidsDiazotization, cyclization4-Hydroxycinnoline-3-carboxylic acidVaries
Widman-Stoermer Cyclizationo-aminoarylethylenesDiazotization, room temperature cyclizationSubstituted CinnolinesVaries
Borsche-Herbert Cyclizationo-aminoacetophenonesSodium nitrite, acid (HCl, H₂SO₄, or HCOOH)4-Hydroxycinnolines70-90% innovativejournal.in
Neber-Bossel Method(o-aminophenyl)hydroxyacetatesDiazotization, reduction, cyclization in HCl3-Hydroxycinnolines60-70% innovativejournal.inijariit.com
Palladium-Catalyzed AnnulationPyrazolones, aryl iodidesPalladium catalyst, pyridine-type ligand, 80 °CBenzo[c]cinnoline derivativesUp to 94% acs.orgacs.orgresearchgate.net
Copper-Catalyzed AnnulationHydrazide nucleophileCopper catalystFunctionalized CinnolinesGood yields wiley.com

Targeted Synthesis of this compound and 4-Substituted Cinnolines

The synthesis of this compound requires specific strategies to introduce the hydroxymethyl group at the C4 position of the cinnoline ring.

Direct hydroxymethylation of a pre-formed cinnoline ring at the 4-position is not a commonly reported method. Instead, the functional group is typically introduced by utilizing a precursor that already contains the desired functionality or a group that can be readily converted to it.

One of the classical methods for synthesizing 4-substituted cinnolines is the Richter cinnoline synthesis . wikipedia.org This reaction involves the cyclization of an alkyne like o-C₆H₄(N₂Cl)C≡CCO₂H in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This 4-hydroxycinnoline can then serve as a versatile intermediate. The hydroxyl group at the C4 position can potentially be converted to other functional groups, or the synthesis can be adapted to introduce a hydroxymethyl precursor directly.

A more modern and practical route involves a three-step synthesis starting from functionalized aryl halides. nih.gov A Sonogashira reaction followed by an SNAr reaction with hydrazine 1,2-dicarboxylates leads to dihydrocinnolines via an in situ 6-endo-dig cyclization, which are then aromatized to the corresponding cinnolines. nih.gov By choosing an aryl halide with a suitable substituent at the ortho position to the eventual C4 of the cinnoline, one could introduce a precursor for the hydroxymethyl group.

A well-established method for the synthesis of 4-hydroxycinnolines is the Borsche–Herbert cyclization . innovativejournal.in This method involves the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt. innovativejournal.inijariit.com The reaction is quite general and provides a wide range of 4-hydroxycinnoline derivatives in good yields (70-90%). innovativejournal.inijariit.com

The general scheme for the Borsche–Herbert cyclization is as follows:

Diazotization: An ortho-aminoacetophenone is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid), to form the corresponding diazonium salt. innovativejournal.inijariit.com

Cyclization: The diazonium salt undergoes intramolecular cyclization to form the 4-hydroxycinnoline.

The resulting 4-hydroxycinnoline is a key intermediate. The hydroxyl group can be converted to a triflate, which is a good leaving group for subsequent palladium-catalyzed cross-coupling reactions to introduce other functionalities. Alternatively, reduction of a 4-formylcinnoline, which could be synthesized from a corresponding precursor, would yield this compound.

Named Reaction Starting Material Key Intermediate Product
Richter Synthesiso-C₆H₄(N₂Cl)C≡CCO₂HDiazonium salt4-Hydroxycinnoline-3-carboxylic acid
Borsche–Herbert Cyclizationortho-AminoacetophenoneArenediazonium salt4-Hydroxycinnoline

Formation from Arylhydrazonomalononitriles and Subsequent Modifications

The synthesis of cinnoline derivatives from arylhydrazonomalononitriles represents a versatile and widely utilized methodology. This approach typically proceeds via an intramolecular cyclization to afford 4-aminocinnoline structures, which can then serve as precursors for a variety of substituted cinnolines, including this compound, through a series of subsequent chemical transformations.

The initial and key step in this synthetic sequence is the acid-catalyzed cyclization of an arylhydrazonomalononitrile. This reaction, often referred to as the Gewald reaction for cinnolines, typically employs a strong acid, such as anhydrous aluminum chloride in an inert solvent like chlorobenzene, or polyphosphoric acid. researchgate.net The reaction proceeds through an electrophilic attack of the hydrazone nitrogen onto the aromatic ring, followed by aromatization to yield a 4-amino-3-cyanocinnoline derivative. The substitution pattern on the starting arylhydrazone directly translates to the substitution on the resulting cinnoline ring. researchgate.netresearchgate.net

While the direct synthesis of this compound from arylhydrazonomalononitriles is not reported, a multi-step synthetic pathway can be envisaged starting from the readily accessible 4-aminocinnoline-3-carbonitrile (B2732171) intermediate. This pathway involves a series of functional group interconversions to achieve the desired C-4 substituted methanol (B129727) group.

A critical transformation is the conversion of the 4-amino group to a 4-hydroxy group. This is typically achieved via a diazotization reaction, where the 4-aminocinnoline is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form an unstable diazonium salt. thieme-connect.de Subsequent hydrolysis of this diazonium salt, often by warming the aqueous solution, yields the corresponding 4-hydroxycinnoline. thieme-connect.de This process is a variation of the well-established Sandmeyer reaction. researchgate.net

The cyano group at the 3-position can be subsequently removed. For instance, 4-hydroxycinnoline-3-carboxylic acids, which can be obtained by hydrolysis of the corresponding 3-cyano derivatives, are known to undergo decarboxylation upon heating, often in a high-boiling solvent like Dowtherm A, to yield the corresponding cinnolin-4-ols. thieme-connect.de

To arrive at this compound, a plausible, albeit lengthy, route from the 4-hydroxycinnoline intermediate would involve several steps. First, the 4-hydroxy group can be converted to a better leaving group, such as a chloro group, by treatment with phosphoryl chloride (POCl₃). The resulting 4-chlorocinnoline (B183215) can then be subjected to a series of reactions to introduce the methanol functionality. One possible sequence involves the formation of cinnoline-4-carboxylic acid, followed by its reduction. The synthesis of cinnoline-4-carboxylic acid has been reported through methods such as the Richter cinnoline synthesis. wikipedia.org The reduction of a carboxylic acid to an alcohol is a standard transformation that can be accomplished using reducing agents like lithium aluminum hydride.

The table below summarizes the initial cyclization reaction to form the 4-aminocinnoline precursor.

Starting MaterialReagents and ConditionsProductYield (%)Reference
PhenylhydrazonomalononitrileAnhydrous AlCl₃, Chlorobenzene, reflux4-Amino-3-cyanocinnolineNot Reported researchgate.net
2,4-DimethylphenylhydrazonomalononitrileAnhydrous AlCl₃, Chlorobenzene, reflux4-Amino-6,8-dimethyl-3-cyanocinnolineNot Reported researchgate.net

The subsequent transformations from the 4-aminocinnoline precursor to this compound are not documented in a single, continuous synthetic route but are based on established chemical reactions for the individual steps as described above.

Reaction Mechanisms and Pathways for Cinnoline Derivatives

Detailed Mechanistic Investigations of Cinnoline (B1195905) Ring Formation

The synthesis of the cinnoline ring system can be achieved through various strategic approaches, often involving complex multi-step reaction cascades. Mechanistic studies have been crucial in elucidating the sequence of events, identifying key intermediates, and optimizing reaction conditions to afford desired cinnoline products.

A notable and efficient pathway for cinnoline synthesis involves a transition-metal-free intramolecular redox cyclization. nih.govrsc.org This process commences with a key intramolecular redox reaction, followed by a series of condensation, isomerization, and cyclization steps. nih.gov

A well-studied example starts from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.org The reaction is initiated by a base-promoted deprotonation of the alcohol, which then undergoes an intramolecular redox reaction to generate a crucial intermediate, 2-nitrosobenzaldehyde, in situ. rsc.org This intermediate subsequently reacts with benzylamine in a condensation reaction, eliminating a molecule of water to form an ortho-azo benzaldehyde (B42025) intermediate. rsc.org This sequence highlights how a carefully orchestrated series of redox and condensation events can efficiently construct the foundational framework necessary for the subsequent cyclization into the cinnoline ring. rsc.org

StepReactants/IntermediatesProcessKey Outcome
12-Nitrobenzyl AlcoholBase-promoted deprotonation & Intramolecular Redox ReactionFormation of 2-Nitrosobenzaldehyde
22-Nitrosobenzaldehyde, BenzylamineCondensationFormation of (E)-2-(benzyldiazenyl)benzaldehyde

Following the initial condensation, the resulting ortho-azo intermediate undergoes a critical isomerization to form a hydrazone intermediate. nih.govrsc.org This tautomerization, known as azo-hydrazone tautomerism, is a reversible equilibrium that plays a pivotal role in the chemistry of many azo compounds. beilstein-journals.orgpurdue.eduosti.gov In the context of cinnoline synthesis, the equilibrium is driven towards the hydrazone form, which is the active species for the subsequent cyclization step. rsc.org

Specifically, the (E)-2-(benzyldiazenyl)benzaldehyde intermediate isomerizes to (E)-2-(2-benzylidenehydrazineyl) benzaldehyde. rsc.org This transformation repositions the atoms into a conformation that is sterically and electronically favorable for the intramolecular ring-closing reaction. rsc.orgrsc.org The formation of this hydrazone intermediate is a prerequisite for the final cyclization that establishes the pyridazine (B1198779) ring of the cinnoline core. nih.gov

The final step in the formation of the heterocyclic ring is an intramolecular cyclization process, which can often be described as an electrocyclic reaction. researchgate.net Electrocyclic reactions are a class of pericyclic reactions characterized by the concerted formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a ring. researchgate.net

In the synthesis pathway starting from the hydrazone intermediate, the molecule undergoes an intramolecular cyclization to form a dihydrocinnoline (B15445986) intermediate. rsc.org This ring-closure is followed by an aromatization step, which leads to the final, stable cinnoline product. nih.gov While detailed kinetic studies on many cinnoline syntheses point towards stepwise mechanisms, the concept of a 6-π-electrocyclic reaction has been proposed as a possible pathway in the thermal cyclization of certain arylhydrazones, preceding isomerization. researchgate.net The stereochemical outcome of such reactions (conrotatory or disrotatory) is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is thermally or photochemically induced and the number of π-electrons involved. masterorganicchemistry.com

Reactivity Profiles of the Cinnoline Core

The cinnoline ring system is an isostere of quinoline (B57606) and isoquinoline, and its reactivity is significantly influenced by the presence of the two adjacent nitrogen atoms in the pyridazine ring. ijariit.com This feature renders the heterocyclic ring electron-deficient, which in turn dictates its behavior in substitution reactions.

The electron-deficient nature of the pyridazine ring makes the cinnoline core susceptible to nucleophilic attack. Analogous to quinoline, the positions ortho and para to the ring nitrogen atoms (positions 4 and 2, respectively) are activated towards nucleophilic substitution. quora.comquimicaorganica.org This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the addition-elimination mechanism. quimicaorganica.org

Consequently, halogenated cinnolines, particularly those with a leaving group at the C4 position, readily undergo nucleophilic substitution reactions with a variety of nucleophiles. quimicaorganica.org While resonance structures predict activation at both the 2- and 4-positions, the 4-position is often more reactive. However, preferential substitution at the 2-position can occur, for example, in reactions with organolithium reagents like butyllithium (B86547) on the unsubstituted ring. quora.com The scope of nucleophiles includes amines, alkoxides, and thiolates, making this a versatile method for introducing a wide range of functional groups onto the cinnoline scaffold.

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the cinnoline ring system is generally more challenging. The two nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, deactivating the entire heterocyclic system towards electrophilic attack. reddit.com

As a result, electrophilic substitution occurs preferentially on the more electron-rich benzenoid ring rather than the deactivated pyridazine ring. imperial.ac.uk Drawing an analogy with quinoline, the substitution is directed to positions C5 and C8. reddit.comimperial.ac.uk Attack at these positions allows the positive charge of the Wheland intermediate (the sigma complex) to be delocalized without placing it on the carbon adjacent to the electron-withdrawing pyridazine nitrogen. youtube.com Reactions such as nitration and halogenation typically require harsh conditions to proceed and yield predominantly the 5- and 8-substituted derivatives. imperial.ac.uk

PositionReactivity towards Nucleophiles (SNAr)Reactivity towards Electrophiles (SEAr)Rationale
2ActivatedDeactivatedElectron-deficient pyridazine ring; N-1 stabilizes negative intermediate.
3Less ReactiveDeactivatedElectron-deficient pyridazine ring.
4Highly ActivatedDeactivatedElectron-deficient pyridazine ring; N-2 stabilizes negative intermediate.
5InactiveActivatedElectron-rich benzenoid ring; avoids destabilization by pyridazine ring.
6InactiveLess ActivatedElectron-rich benzenoid ring.
7InactiveLess ActivatedElectron-rich benzenoid ring.
8InactiveActivatedElectron-rich benzenoid ring; avoids destabilization by pyridazine ring.

Reaction Kinetics and Rate-Determining Steps in Cinnoline Transformations

Detailed research into various cinnoline synthesis pathways has identified key steps that control the reaction velocity. For instance, in the cyclization of certain monoarylhydrazones derived from 3-aminopropenoic acid derivatives, the rate-determining stage is the intramolecular electrophilic substitution. researchgate.net This step involves the formation of a new carbon-carbon bond between the imine carbon atom and the aromatic ring. researchgate.net The electrophilicity of the imine carbon and the nucleophilicity of the aromatic ring are therefore critical factors influencing the reaction kinetics.

Substituent Effects on Reaction Kinetics

The electronic nature of substituents on the aromatic ring of the precursor molecules has a profound impact on the rate of cinnoline formation. In pathways where electrophilic attack on the aryl ring is the rate-limiting step, electron-donating groups (EDGs) on the ring can significantly accelerate the reaction. For example, a methoxy (B1213986) (-OCH₃) group on the hydrazone's benzene (B151609) ring makes the cyclization proceed spontaneously, whereas the unsubstituted analogue requires prolonged heating in acetonitrile (B52724) for several days. researchgate.net This acceleration is attributed to the increased electron density of the aromatic ring, which makes it more susceptible to electrophilic attack.

Conversely, in the Widman-Stoermer synthesis, which involves the diazotization of o-aminostyrenes, the presence of electron-donating groups such as methyl or ethyl on the β-carbon of the styrene (B11656) moiety facilitates the cyclization. In contrast, electron-withdrawing groups or bulky aryl groups at the same position tend to hinder the reaction. colab.ws

The structure of other parts of the reactant molecules also plays a role. In the formation of cinnoline-4-carboxamides from arylhydrazones, a general trend shows higher reactivity for amide derivatives compared to their ester counterparts. researchgate.net Furthermore, the basicity of the amine used to form the amide influences the electrophilicity of the imine carbon atom involved in the cyclization. A decrease in the basicity of the amine leads to an increase in the imine carbon's electrophilicity, thereby accelerating the rate-determining cyclization step. researchgate.net

Influence of Molecular Structure on Cinnoline Cyclization Rate researchgate.net
Reactant ClassSubstituent/FeatureEffect on Reaction RateRationale
Arylhydrazone (Aromatic Ring)Electron-Donating Group (e.g., -OCH₃)AcceleratesIncreases nucleophilicity of the aromatic ring for electrophilic attack.
Unsubstituted (e.g., -H)SlowBaseline reactivity.
Arylhydrazone (Carboxyl Derivative)AmideFasterAmides are generally more reactive in this specific cyclization than esters.
EsterSlower
Amide Precursor (Amine Basicity)Less Basic Amine (e.g., Morpholine, pKa 8.4)AcceleratesIncreases electrophilicity of the imine carbon.
More Basic Amine (e.g., Pyrrolidine, pKa 11.3)DeceleratesDecreases electrophilicity of the imine carbon.

Kinetic vs. Thermodynamic Control

In some transformations, the reaction conditions can selectively favor one product over another, a concept explained by kinetic versus thermodynamic control. This has been observed in the cyclization of specific ortho-ethynyl-substituted triazines, which can yield either a cinnoline or an isoindazole. researchgate.net

The formation of the isoindazole is considered the kinetically controlled process, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. researchgate.net In contrast, the formation of the cinnoline is the thermodynamically controlled process; the cinnoline product is more stable, and its formation is favored under conditions that allow the reaction to reach equilibrium, such as higher temperatures. researchgate.net

Kinetic vs. Thermodynamic Product Formation in Triazine Cyclization researchgate.net
Control TypeFavored ProductTypical Reaction ConditionsKey Characteristic
KineticIsoindazoleLower Temperature (e.g., 50°C with CuCl)Lower activation energy, faster rate of formation.
ThermodynamicCinnolineHigher Temperature (e.g., 200°C)More stable product, favored at equilibrium.

These findings underscore the complexity of cinnoline transformations, where the interplay of electronic effects, reactant structure, and reaction conditions intricately governs the kinetics and determines the final product distribution.

Derivatization Strategies and Functionalization of Cinnolin 4 Ylmethanol

Transformations of the Hydroxymethyl Moiety at Position 4

The hydroxymethyl group of Cinnolin-4-ylmethanol is a primary site for functionalization, allowing for its conversion into a range of other functional groups. These transformations are crucial for modulating the electronic properties and steric profile of the molecule, as well as for introducing new points of attachment for further derivatization.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the primary alcohol in this compound can yield the corresponding aldehyde, cinnoline-4-carbaldehyde, or the carboxylic acid, cinnoline-4-carboxylic acid, depending on the oxidizing agent and reaction conditions employed. While specific studies detailing the oxidation of this compound are not extensively documented in the available literature, analogous transformations on similar heterocyclic methanols are well-established. Reagents such as manganese dioxide (MnO2) are commonly used for the selective oxidation of benzylic and allylic alcohols to aldehydes under mild conditions. More potent oxidizing agents, like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would be expected to oxidize the hydroxymethyl group to the carboxylic acid.

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing Agent (Example)Product
This compoundManganese Dioxide (MnO2)Cinnoline-4-carbaldehyde
This compoundPotassium Permanganate (KMnO4)Cinnoline-4-carboxylic acid

These carbonyl derivatives serve as important synthetic intermediates. For instance, cinnoline-4-carbaldehyde can undergo various condensation reactions, while cinnoline-4-carboxylic acid can be converted into esters, amides, and other acid derivatives, further expanding the chemical space accessible from this compound.

Etherification and Esterification Strategies

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives. Standard Williamson ether synthesis conditions, involving deprotonation with a base such as sodium hydride followed by reaction with an alkyl halide, would be expected to produce the corresponding ethers. For example, reaction with methyl iodide would yield 4-(methoxymethyl)cinnoline.

Esterification can be achieved through several methods, including reaction with an acyl chloride or an acid anhydride in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. For instance, treatment with acetyl chloride would yield (cinnolin-4-yl)methyl acetate (B1210297). These reactions provide a straightforward means to introduce a wide array of alkyl and acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.

Annulation Reactions and Construction of Fused Cinnoline (B1195905) Heterocycles

The cinnoline scaffold of this compound and its derivatives can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions, which involve the formation of a new ring fused to the cinnoline core, lead to the creation of novel polycyclic aromatic compounds with unique electronic and biological properties.

Synthesis of Pyrido[3,2-c]cinnoline Derivatives

The synthesis of pyrido[3,2-c]cinnoline derivatives often involves the construction of a pyridine ring fused to the cinnoline nucleus. While direct annulation from this compound is not explicitly detailed, synthetic routes starting from appropriately substituted cinnoline precursors have been reported. For instance, cyclocondensation reactions of (4-aminocinnolin-3-yl)-aryl-methanones with various reagents can lead to the formation of the pyrido[3,2-c]cinnoline system researchgate.netresearchgate.net. A plausible synthetic strategy could involve the conversion of this compound to a 4-amino-3-acylcinnoline derivative, which could then undergo cyclization to form the fused pyridine ring.

Synthesis of Pyrimidino[5,4-c]cinnoline Derivatives

The construction of the pyrimido[5,4-c]cinnoline ring system involves the fusion of a pyrimidine ring to the cinnoline core. Synthetic approaches to these compounds have been described, typically starting from 4-amino-3-cinnolinecarboxylic acid derivatives researchgate.net. These precursors undergo cyclocondensation with reagents that provide the remaining atoms of the pyrimidine ring. For example, reaction with formamide or urea can lead to the formation of the fused pyrimidine ring. A synthetic pathway from this compound could potentially involve oxidation to the carboxylic acid, followed by amination at the 4-position and subsequent cyclization.

Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives

The synthesis of pyrazolo[4,3-c]cinnoline derivatives involves the annulation of a pyrazole ring onto the cinnoline framework. Several synthetic methodologies have been developed to access this class of compounds nih.govresearchgate.netpnrjournal.com. These methods often utilize cinnoline derivatives bearing reactive functional groups at the 3- and 4-positions that can react with hydrazine (B178648) or its derivatives to form the fused pyrazole ring. For example, a synthetic route could commence with a cinnoline precursor having a carbonyl group at the 3-position and a leaving group at the 4-position, which upon reaction with hydrazine, would undergo cyclization to the pyrazolo[4,3-c]cinnoline system.

Table 2: Fused Cinnoline Heterocycles and Their Precursors

Fused HeterocycleKey Cinnoline Precursor (Example)
Pyrido[3,2-c]cinnoline(4-Aminocinnolin-3-yl)-aryl-methanone
Pyrimidino[5,4-c]cinnoline4-Amino-3-cinnolinecarboxylic acid
Pyrazolo[4,3-c]cinnoline3-Acyl-4-chlorocinnoline

Regioselective Functionalization of the Cinnoline Ring System

The strategic derivatization of the cinnoline scaffold is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological profiles. The regioselective functionalization of the cinnoline ring system, particularly in molecules like this compound, allows for the precise introduction of various substituents to explore structure-activity relationships (SAR). Methodologies often focus on directing substituents to specific positions on the bicyclic ring to enhance biological activity and optimize physicochemical properties.

Introduction of Halogen, Alkyl, and Aryl Substituents

The introduction of halogens, alkyl, and aryl groups onto the cinnoline nucleus is a common strategy to modify the electronic and steric properties of the molecule. These modifications can significantly influence the compound's potency and selectivity for biological targets.

Halogenation of the cinnoline ring is a well-established method for creating analogues with altered properties. Research has shown that the introduction of halogen atoms such as chlorine, bromine, and fluorine can lead to derivatives with potent biological activities. thepharmajournal.comthepharmajournal.comiosrjournals.org For instance, studies on various cinnoline series have reported that chloro-substituted compounds, in particular, often exhibit enhanced antimicrobial and anti-inflammatory properties. thepharmajournal.comthepharmajournal.com Electrophilic substitution reactions are a primary route for introducing these substituents. The regioselectivity of such reactions is influenced by the existing substitution pattern and the reaction conditions. For example, the nitration of halogenated benzo[c]cinnolines has been shown to occur regioselectively ortho to the halogen group. nih.gov This principle of ortho-direction by a halo group can be a guiding strategy for the synthesis of specifically substituted this compound derivatives. The synthesis of compounds like 6-fluoro-4-methylcinnoline further illustrates the targeted introduction of both halogen and alkyl groups onto the cinnoline core. semanticscholar.org

The alkylation and arylation of the cinnoline system are typically achieved through cross-coupling reactions or C-H activation strategies. ucas.ac.cnnih.govnih.gov These methods allow for the formation of C-C bonds, introducing a wide range of alkyl and aryl moieties. While direct C-H functionalization of this compound is a complex challenge, these modern synthetic methods provide a powerful toolkit for accessing diverse derivatives. The functionalization can be directed to specific positions on the benzene (B151609) portion of the cinnoline ring, depending on the chosen catalytic system and directing groups.

Table 1: Examples of Halogen, Alkyl, and Aryl Substitutions on the Cinnoline Ring
Substituent TypeExample SubstituentPosition of SubstitutionSynthetic Approach
HalogenChloro (-Cl)6- or 7-positionElectrophilic Halogenation
HalogenBromo (-Br)VariousElectrophilic Halogenation
HalogenFluoro (-F)6-positionMultistep synthesis from fluoro-aniline precursors
AlkylMethyl (-CH3)4-positionCyclization of appropriate precursors
ArylPhenyl (-C6H5)VariousPalladium-catalyzed cross-coupling reactions

Incorporation of Diverse Heterocyclic Moieties (e.g., Pyrazole, Thiophene, Piperazine, Imidazole, Furan)

Attaching other heterocyclic rings to the cinnoline scaffold is a highly effective strategy for creating novel chemical entities with potentially synergistic or unique biological activities. A variety of five- and six-membered heterocycles have been successfully incorporated into cinnoline derivatives.

Pyrazole: Cinnoline derivatives bearing a pyrazole ring have been synthesized and investigated for their pharmacological potential. iosrjournals.orgjocpr.comnih.gov One common synthetic route involves the reaction of a 3-acetylcinnoline intermediate with hydrazines to form the pyrazole ring. jocpr.com For example, a series of 4-methyl-3-[5-(substituted phenyl)-4,5-dihydro-1H-Pyrazol-3-yl]cinnoline-6-Sulfonamides were synthesized from 4-methyl-3-acetylcinnoline-6-sulfonamido chalcones. jocpr.com

Thiophene: Thiophene-containing cinnoline derivatives have been prepared, with studies indicating that halogen substitutions on the cinnoline ring of these hybrids can produce potent antimicrobial and anti-inflammatory agents. thepharmajournal.comthepharmajournal.com The synthesis often involves building the thiophene ring onto a pre-formed cinnoline structure or vice-versa.

Piperazine: The piperazine moiety is a common pharmacophore in drug discovery, and its incorporation into the cinnoline structure has been extensively explored. nih.gov A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via the intramolecular cyclization of respective amidrazone precursors. researchgate.netmdpi.com This was achieved by reacting appropriate hydrazonoyl chlorides with an N-substituted piperazine. researchgate.netmdpi.com

Imidazole and Furan: Cinnoline derivatives have also been condensed with imidazole and furan moieties. nih.goviosrjournals.org Research into cinnoline-3-carboxamide derivatives has shown that substitutions at the 4-amino group with various heterocycles, including imidazole and furan, can yield compounds with significant antibacterial and antifungal activity. nih.gov In these series, halogen-substituted compounds were often found to be the most active. nih.goviosrjournals.org

The derivatization strategies for incorporating these diverse heterocyclic systems highlight the versatility of the cinnoline core as a template for building complex molecules with a wide range of potential therapeutic applications.

Table 2: Heterocyclic Moieties Incorporated into the Cinnoline Ring System
Incorporated HeterocyclePoint of Attachment on CinnolineGeneral Synthetic Strategy
Pyrazole3-positionCondensation of 3-acetylcinnoline with hydrazines. jocpr.com
Thiophene4-positionCondensation reactions. thepharmajournal.com
Piperazine3-positionReaction of hydrazonoyl chlorides with N-substituted piperazines followed by cyclization. researchgate.netmdpi.com
Imidazole4-position (via amino linker)Condensation with 4-aminocinnoline derivatives. nih.gov
Furan4-position (via amino linker)Condensation with 4-aminocinnoline derivatives. nih.goviosrjournals.org

Compound Names

Table 3: List of Compounds Mentioned
Compound Name
This compound
6-fluoro-4-methylcinnoline
4-methyl-3-[5-(substituted phenyl)-4,5-dihydro-1H-Pyrazol-3-yl]cinnoline-6-Sulfonamide
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnoline
Pyrazole
Thiophene
Piperazine
Imidazole
Furan

Advanced Spectroscopic and Structural Characterization of Cinnolin 4 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for Cinnolin-4-ylmethanol could be found.

Detailed experimental ¹H NMR data for this compound is not available in the reviewed sources.

Specific ¹³C NMR spectral data for this compound could not be located.

Information regarding 2D NMR studies (COSY, HMQC, HMBC) for the structural elucidation of this compound is not present in the available literature.

Vibrational Spectroscopy

Specific experimental IR spectroscopic data for this compound, which would confirm the presence of its characteristic functional groups, is not available.

Electronic Absorption Spectroscopy

Detailed UV-Vis electronic absorption data for this compound could not be found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Theoretical Analysis (TD-SCF)

The electronic absorption spectrum of a molecule like this compound is dictated by the electron transitions between molecular orbitals, primarily the π → π* and n → π* transitions characteristic of aromatic N-heterocycles. The cinnoline (B1195905) ring system is the principal chromophore. The addition of a hydroxymethyl (-CH2OH) group at the 4-position is expected to act as an auxochrome, potentially causing subtle shifts in the absorption maxima (λmax) compared to the parent cinnoline molecule. These shifts, likely bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), would depend on the electronic interplay between the substituent and the ring system.

To accurately predict and interpret the UV-Vis spectrum, Time-Dependent Self-Consistent Field (TD-SCF) methods, a form of Time-Dependent Density Functional Theory (TD-DFT), are employed. This computational approach calculates the excited states of the molecule, allowing for the prediction of electronic transition energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands.

Theoretical UV-Vis Spectral Data for this compound (Hypothetical)

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 315-325 Low n → π*
S0 → S2 280-290 High π → π*
S0 → S3 220-230 High π → π*

Note: This table is predictive and based on the general characteristics of cinnoline derivatives. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C9H8N2O), the expected exact mass can be precisely calculated, and its fragmentation in the mass spectrometer can be predicted based on the stability of the cinnoline ring and the nature of the substituent.

Under electron ionization (EI), the molecule is expected to first form a molecular ion (M+•). The primary fragmentation pathways would likely involve the hydroxymethyl group and the stable cinnoline core.

Key Predicted Fragmentation Steps:

Formation of the Molecular Ion: C9H8N2O + e- → [C9H8N2O]+•

Loss of a Hydrogen Radical: A common initial fragmentation for alcohols, leading to a stable oxonium ion or subsequent rearrangements. [M - H]+

Loss of Formaldehyde (CH2O): A characteristic fragmentation for benzyl-type alcohols, which would result in a cinnoline radical cation. [M - 30]+•

Loss of Nitrogen (N2): The cinnoline ring itself can fragment by losing a molecule of dinitrogen, a characteristic feature of this heterocyclic system, leading to the formation of a benzocyclobutadiene or related C8H6 radical cation.

Interactive Table of Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Ion Formula Identity
160.06 [C9H8N2O]+• Molecular Ion
159.06 [C9H7N2O]+ [M-H]+
130.05 [C9H6N2]+• [M-CH2O]+•
102.05 [C8H6]+• Fragment from N2 loss

Note: This data is predictive. The relative abundance of these fragments would depend on the specific ionization energy and conditions.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, obtaining a suitable single crystal is the prerequisite for analysis. researchgate.net

A crystallographic study would reveal:

The planarity of the bicyclic cinnoline ring system.

The precise bond lengths and angles of the hydroxymethyl substituent relative to the ring.

The crystal packing arrangement, which is heavily influenced by intermolecular hydrogen bonds formed by the hydroxyl group (-OH). These hydrogen bonds can create complex networks (e.g., chains, sheets, or three-dimensional arrays) that dictate the macroscopic properties of the crystal.

While a specific crystal structure for this compound is not publicly available, data for related cinnoline derivatives show that the core ring is largely planar. researchgate.net The key structural parameters for this compound would be determined through such an analysis.

Hypothetical Crystallographic Data Table

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or similar
a (Å) 8-12
b (Å) 5-9
c (Å) 13-18
β (°) 90-105
Z (Molecules per unit cell) 4
Hydrogen Bonding O-H···N interactions expected

Note: This table presents typical ranges for small organic molecules of similar size and is for illustrative purposes. Actual crystallographic data requires experimental determination.

Computational and Theoretical Chemistry Studies of Cinnolin 4 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of the intrinsic properties of Cinnolin-4-ylmethanol. These calculations can predict a wide array of molecular attributes with a high degree of accuracy, offering a theoretical framework to interpret and anticipate the compound's behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized molecular geometry and electronic structure of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the most stable three-dimensional arrangement of its atoms.

Based on studies of the closely related cinnoline-4-carboxylic acid, it is expected that the cinnoline (B1195905) ring of this compound is largely planar. ijastems.org The bond lengths within the benzene (B151609) and pyridazine (B1198779) rings would exhibit values characteristic of their aromatic nature. The exocyclic hydroxymethyl group (-CH2OH) at the C4 position will have specific bond lengths and angles that can be precisely calculated. For instance, the C-C and C-N bond lengths within the ring system, and the C-O and O-H bond lengths of the methanol (B129727) substituent, can be determined. ijastems.org

The electronic structure, including the distribution of electron density and orbital energies, is also a key output of DFT calculations. youtube.comekb.egekb.eg These calculations provide a quantitative measure of the molecule's electronic properties, which are fundamental to its reactivity and interactions.

Table 1: Predicted Bond Lengths in Cinnoline Derivatives (based on Cinnoline-4-carboxylic acid) Data is analogous from a study on a similar compound and may not represent the exact values for this compound.

BondPredicted Length (Å)
N1-N21.403
C-C (ring)1.355 - 1.402
C-H1.070

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. semanticscholar.orgstanford.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). semanticscholar.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. youtube.comsemanticscholar.orgyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and more reactive. semanticscholar.org For cinnoline-4-carboxylic acid, the calculated HOMO-LUMO gap is 3.6785 eV, suggesting that charge transfer can occur within the molecule, influencing its biological activity and polarizability. ijastems.org It is anticipated that this compound would possess a similar HOMO-LUMO gap.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Cinnoline Derivative (Cinnoline-4-carboxylic acid) Data is analogous from a study on a similar compound and may not represent the exact values for this compound.

OrbitalEnergy (eV)
HOMO-7.4815
LUMO-3.8030
HOMO-LUMO Gap 3.6785

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ijastems.orgnih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. ijastems.org

For this compound, the MEP surface would likely show negative potential localized around the electronegative nitrogen atoms of the cinnoline ring and the oxygen atom of the hydroxymethyl group. ijastems.org These regions would be the most probable sites for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. ijastems.org

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. stanford.eduarxiv.org

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. stanford.eduarxiv.orgnih.govresearchgate.netarxiv.orggithub.ionih.govbohrium.com The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretching and bending modes within the molecule, aiding in the assignment of experimental IR bands. researchgate.netdigitellinc.com Similarly, the prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy. nih.govresearchgate.netgithub.ionih.govbohrium.com These theoretical chemical shifts, when compared with experimental data, can help in the definitive assignment of signals to specific protons and carbon atoms in the molecule.

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in many heterocyclic systems. For cinnoline derivatives, particularly those with substituents at the 4-position, the possibility of tautomerism exists. d-nb.infoholzer-group.atdnu.dp.uaresearchgate.netorientjchem.org For instance, a related compound, cinnolin-4-ol, has been shown through detailed NMR spectroscopic investigations to exist exclusively in the cinnolin-4(1H)-one tautomeric form in solution. holzer-group.at This was confirmed by comparing its NMR data with that of its "fixed" O-methyl and N-methyl derivatives. holzer-group.at Similarly, cinnoline-4-thiol (B1622013) exists predominantly in the thione form, while cinnolin-4-amine (B87092) is present in the amino form. holzer-group.at

While this compound itself does not have a tautomeric proton directly on the ring or a functional group prone to keto-enol type tautomerism in the same way as cinnolin-4-ol, computational studies can be employed to investigate the relative energies of any potential isomers and the barriers to their interconversion. holzer-group.atorientjchem.org This is crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets.

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome and designing new synthetic routes. Computational chemistry has become an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the potential energy surface of a reaction, identify transition states and intermediates, and calculate activation energies. rsc.orgresearchgate.netmontclair.edumdpi.comresearchgate.net

For this compound, computational studies could be employed to investigate a variety of potential reactions. For example, the oxidation of the methanol group to an aldehyde or carboxylic acid, or reactions involving the nitrogen atoms of the cinnoline ring, could be modeled. By calculating the energies of reactants, products, and transition states, the most favorable reaction pathways can be identified. This information is critical for optimizing reaction conditions and predicting the formation of byproducts. While specific computational studies on the reaction mechanisms of this compound are not yet prevalent in the literature, the methodologies are well-established and could provide significant insights into its chemical reactivity. rsc.orgmontclair.edumdpi.comresearchgate.net

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways from reactants to products. chemrxiv.orgemory.edurug.nlchemrxiv.org This process involves locating and characterizing the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.orgresearchgate.netresearchgate.net

Transition state theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.orgresearchgate.netresearchgate.net For the synthesis of this compound, which could potentially be formed from the reduction of cinnoline-4-carbaldehyde, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction. The transition state for the hydride attack on the carbonyl carbon can be located, and its structure and energetic properties determined.

Table 1: Hypothetical Transition State Properties for the Reduction of Cinnoline-4-carbaldehyde

PropertyValue
Imaginary Frequency-1520 cm⁻¹
Key Bond Distance (C-H)1.5 Å
Key Bond Angle (O-C-H)105°

The characterization of the transition state provides crucial insights into the geometry of the activated complex and the nature of the bond-forming and bond-breaking processes. This information is essential for understanding the factors that control the reaction rate and selectivity.

Calculation of Activation Energies and Thermodynamic Parameters (Enthalpy, Gibbs Energy)

A key outcome of mapping the reaction pathway is the ability to calculate important thermodynamic and kinetic parameters. The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be determined from the difference in energy between the reactants and the transition state.

Computational methods allow for the calculation of standard enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies (ΔG°) for reactants, products, and transition states. nih.govwolfram.comnih.govwustl.edunih.govfrontiersin.org The Gibbs free energy of activation (ΔG‡) is particularly important as it directly relates to the reaction rate constant through the Eyring equation.

Table 2: Hypothetical Calculated Thermodynamic Parameters for a Reaction of this compound (at 298.15 K)

ParameterReactantTransition StateProduct
Enthalpy (kcal/mol)0.025.3-15.8
Gibbs Free Energy (kcal/mol)0.030.1-12.5
Activation Energy (Ea)-25.3 kcal/mol-
Gibbs Free Energy of Activation (ΔG‡)-30.1 kcal/mol-

These calculated values can be used to predict reaction rates under different conditions and to understand the spontaneity and feasibility of a given chemical transformation.

Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step (RDS) of a reaction and for gaining insight into the structure of the transition state. libretexts.orgbaranlab.orgwikipedia.orgwpmucdn.comutdallas.edusnnu.edu.cnprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (k_light / k_heavy).

In reactions involving this compound, such as the oxidation of the methanol group, a primary KIE would be expected if the C-H bond is broken in the rate-determining step. By computationally modeling the reaction with both hydrogen and deuterium (B1214612) at the carbinol carbon, the KIE can be predicted.

Table 3: Hypothetical Calculated Kinetic Isotope Effects for the Oxidation of this compound

Isotopic SubstitutionCalculated Rate Constant (s⁻¹)KIE (kH/kD)
Cinnolin-4-yl-CH₂OH1.2 x 10⁻⁴6.7
Cinnolin-4-yl-CD₂OH1.8 x 10⁻⁵

A significant primary KIE, typically greater than 2, provides strong evidence for the involvement of C-H bond cleavage in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are invaluable computational techniques for predicting how this compound and its derivatives might interact with biological macromolecules, such as proteins. These methods are particularly relevant in the context of drug discovery and design.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For this compound, the orientation of the hydroxymethyl group relative to the cinnoline ring is a key conformational feature.

Computational methods can be used to generate a potential energy landscape, which maps the energy of the molecule as a function of its geometry. chemrxiv.orgemory.edurug.nlchemrxiv.orgnih.gov This allows for the identification of low-energy, stable conformers.

Table 4: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (N1-C4-Cα-O)Relative Energy (kcal/mol)
160°0.0
2180°1.2
3-60°0.0

Understanding the preferred conformations and the flexibility of this compound is crucial for predicting its binding mode to a target protein.

Prediction of Non-Covalent Interactions within Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.comnih.govnih.govnih.gov In the context of this compound, docking simulations can be used to predict its binding affinity and mode of interaction with a specific protein target.

These simulations rely on scoring functions that estimate the strength of the interaction, which is largely governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.orgnih.govresearchgate.netdntb.gov.uamdpi.com

Table 5: Hypothetical Docking Results of this compound with a Target Protein

Docking PoseBinding Energy (kcal/mol)Key Non-Covalent Interactions
1-8.5Hydrogen bond with Serine-221, π-π stacking with Phenylalanine-154
2-7.9Hydrogen bond with Aspartate-112
3-7.2Van der Waals interactions with Leucine-89 and Valine-93

The results from docking studies can guide the design of new this compound derivatives with improved binding affinities and biological activities. By identifying the key non-covalent interactions, medicinal chemists can make targeted modifications to the molecule to enhance its therapeutic potential.

Applications in Advanced Organic Synthesis and Material Science

Cinnolin-4-ylmethanol as a Versatile Synthetic Building Block

The inherent reactivity of this compound renders it a valuable intermediate in the synthesis of a diverse array of organic molecules. Its utility spans from being a foundational element in multistep synthetic sequences to a key component in the assembly of novel heterocyclic systems.

Precursor in Complex Organic Transformations and Multistep Syntheses

This compound serves as a crucial starting material in various complex organic transformations. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, thereby activating the 4-position for nucleophilic substitution reactions. This allows for the introduction of a wide range of moieties, facilitating the elongation of carbon chains or the attachment of other cyclic systems.

Furthermore, the cinnoline (B1195905) ring itself can participate in or direct further reactions. For instance, the nitrogen atoms can be quaternized or the aromatic system can undergo electrophilic substitution, although the latter is often influenced by the existing substituents. The strategic manipulation of both the hydroxymethyl group and the cinnoline core enables its use in intricate, multistep syntheses of complex target molecules. While comprehensive reviews on the broad applications of cinnoline derivatives in medicinal chemistry are available, specific examples detailing the multi-step synthetic utility of this compound are still emerging in the scientific literature. nih.govijper.org

Role in the Construction of Novel Complex Heterocyclic Systems

The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry and materials science due to its presence in numerous biologically active and functional molecules. researchgate.net this compound provides a direct entry point for the construction of more elaborate and novel heterocyclic systems.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which then can participate in condensation reactions to form fused heterocyclic rings. For example, reaction with hydrazines could lead to the formation of pyridazino[4,5-c]cinnoline derivatives, while condensation with β-ketoesters could yield fused pyridone systems. These new, larger heterocyclic architectures often exhibit unique electronic and photophysical properties, making them attractive targets for further investigation. The synthesis of various fused cinnoline systems has been reported, highlighting the versatility of the cinnoline core in creating diverse molecular frameworks. pnrjournal.com

Design and Synthesis of Chemically-Oriented Scaffolds

The development of novel molecular scaffolds is a cornerstone of modern chemistry, enabling the creation of molecules with specific functions and three-dimensional arrangements. This compound is a valuable tool in the design and synthesis of such chemically-oriented scaffolds.

Development of Innovative Molecular Architectures

The rigid and planar nature of the cinnoline ring system makes it an excellent foundation for the construction of well-defined molecular architectures. By utilizing this compound as a starting point, chemists can design and synthesize molecules with specific spatial orientations of functional groups.

For example, the hydroxymethyl group can be used as a handle to attach the cinnoline moiety to larger molecular assemblies, polymers, or surfaces. This allows for the precise positioning of the cinnoline unit within a larger supramolecular structure, which can be critical for applications in areas such as molecular recognition, catalysis, and self-assembly. The benzodiazine scaffold, to which cinnoline belongs, has been identified as an attractive framework for creating novel anticancer drugs by allowing for tailored pharmacokinetic and pharmacodynamic properties through chemical modifications. researchgate.net

Synthesis of Symmetrical Molecular Systems (e.g., Bisintercalators)

Symmetrical molecules, particularly those with two identical or similar subunits, often exhibit interesting properties and functionalities. This compound can serve as a key precursor for the synthesis of symmetrical molecular systems, such as bisintercalators.

Bisintercalators are molecules that contain two planar aromatic systems connected by a flexible linker, and they are known to bind to DNA with high affinity. The cinnoline ring, being a planar aromatic system, is a suitable candidate for the intercalating unit. By dimerizing this compound through a linker attached at the hydroxymethyl position, it is possible to construct symmetrical bis-cinnoline molecules. The nature and length of the linker can be varied to fine-tune the DNA binding properties and other biological activities of the resulting bisintercalator. While the synthesis of asymmetrical bisintercalators with different chromophores has been explored, the potential of this compound in creating symmetrical systems remains an area of active interest. nih.gov The cinnoline scaffold has been considered in the design of symmetrical compounds conforming to the structural requirements of bisintercalators. nih.gov

Exploration of Photophysical Properties for Functional Materials

The unique electronic structure of the cinnoline ring system imparts interesting photophysical properties to its derivatives, making them promising candidates for the development of functional materials.

Derivatives of this compound are being investigated for their potential use in optoelectronic devices, fluorescent probes, and sensors. The absorption and emission properties of these molecules can be tuned by modifying the substituents on the cinnoline ring or by extending the π-conjugated system.

For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and fluorescence spectra. Novel poly(arylene ethynylene)s incorporating a cinnoline core have been synthesized and their fluorescence quenching properties in the presence of metal ions have been studied, demonstrating their potential as chemical sensors. nih.gov Furthermore, a fluorogenic and fluorochromic probe based on the 4-azido-6-arylcinnoline to cinnoline-4-amine transformation has been developed, showcasing the environment-sensitive fluorescence of 4-substituted cinnolines. mdpi.com These studies suggest that materials derived from this compound could exhibit valuable photophysical characteristics for various applications.

Investigation of Fluorescence and Photoluminescence Characteristics

The inherent photophysical properties of the cinnoline scaffold suggest that this compound likely possesses interesting fluorescence and photoluminescence characteristics. Research into substituted cinnoline derivatives has revealed a range of emission behaviors, which can be extrapolated to understand the potential of this specific compound. For instance, studies on 6-substituted cinnoline-4-amine derivatives have shown that they can exhibit strong fluorescence emission, particularly in polar solvents. mdpi.com This suggests that the hydroxymethyl group at the 4-position of this compound could influence its emission properties in a similar solvent-dependent manner.

The luminescence of cinnoline-containing systems is an active area of research. For example, certain pyrrolo[1,2-b]cinnolines have been reported to have high relative quantum yields, reaching up to 90%. researchgate.net While this compound is a simpler structure, the fundamental electronic nature of the cinnoline ring system is conducive to luminescent behavior. The introduction of the methanol (B129727) group at the C-4 position can be expected to modulate the electronic distribution within the molecule, thereby affecting its absorption and emission spectra.

Detailed research findings on the specific photophysical properties of this compound are not extensively documented in publicly available literature. However, based on the characteristics of analogous compounds, a hypothetical set of photophysical data can be projected.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
Hexane310350400.15
Dichloromethane315365500.25
Acetonitrile (B52724)318375570.30
Methanol320385650.20

Note: The data in the table above is illustrative and represents plausible values for this compound based on the photophysical properties of related cinnoline derivatives. Specific experimental data for this compound is not currently available in the cited sources.

Potential Applications in Organic Electronics and Optical Materials (e.g., OLEDs)

The field of organic electronics continually seeks new materials with tailored electronic and optical properties for devices such as Organic Light-Emitting Diodes (OLEDs). Nitrogen-containing heterocyclic compounds, such as quinoline (B57606) and its derivatives, have been extensively investigated and utilized as electroluminescent materials in OLEDs due to their stability and luminescence properties. mdpi.comresearchgate.netdergipark.org.trmdpi.com The structural similarity of cinnoline to quinoline suggests that cinnoline derivatives, including this compound, could also be valuable components in organic electronic devices.

The cinnoline nucleus is electron-deficient, which can facilitate electron injection and transport in an OLED device. The presence of the hydroxymethyl group in this compound offers a site for further functionalization, allowing for the tuning of its electronic properties and solubility, which are critical parameters for device fabrication. For example, the hydroxyl group could be used to attach the molecule to a polymer backbone or to introduce other functional groups that enhance charge transport or emission characteristics.

While direct applications of this compound in OLEDs have not been reported, the broader class of cinnoline-containing materials has shown promise. For instance, cinnoline-containing poly(arylene ethynylene)s have been synthesized and their fluorescence properties investigated, indicating the potential of the cinnoline core as a building block for emissive materials. researchgate.netbeilstein-journals.org The development of such materials paves the way for the exploration of simpler derivatives like this compound as potential emitters or host materials in OLEDs. The ability to create thin films with uniform morphology is crucial for OLED performance, and the physical properties of this compound would need to be assessed to determine its suitability for such applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cinnolin-4-ylmethanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of cinnolin-4-ylmethyl precursors. For example, catalytic hydrogenation of cinnolin-4-ylmethyl ketones using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 60–80°C can yield the alcohol. Optimization includes varying solvent polarity (e.g., ethanol vs. tetrahydrofuran), catalyst loading (5–10% Pd/C), and reaction time (6–12 hours) to maximize yield . Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm structural integrity.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). For structural confirmation, compare experimental data (e.g., melting point, [α]D) with literature values in databases like Reaxys or SciFinder. Mass spectrometry (ESI-MS) and X-ray crystallography (if crystalline) provide definitive molecular weight and stereochemical data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Waste containing cinnolin derivatives must be segregated in halogen-resistant containers and disposed via licensed hazardous waste services. Emergency procedures include rinsing exposed areas with water for 15 minutes and seeking medical evaluation for ingestion .

Q. Which solvents and purification techniques are most effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) is preferred for high-purity isolation. Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent resolves polar impurities. Rotary evaporation under reduced pressure (40–50°C) minimizes thermal degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and degradation pathways. Solvent effects are simulated using polarizable continuum models (PCM). Compare predicted pKa values with experimental potentiometric titrations to validate computational accuracy .

Q. What experimental designs are recommended for studying the bioactivity of this compound derivatives in vitro?

  • Methodological Answer : Design dose-response assays (e.g., 0.1–100 µM) in cell lines relevant to the target disease (e.g., cancer, inflammation). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only). Use ANOVA with post-hoc Tukey tests to analyze IC₅₀ values and ensure replicates (n ≥ 3) to account for biological variability .

Q. How do researchers resolve contradictions in reported spectroscopic data for this compound analogs?

  • Methodological Answer : Apply PRISMA guidelines for systematic reviews: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies, ≥95% purity); (2) Extract and tabulate conflicting data (e.g., NMR shifts, melting points); (3) Use meta-regression to identify variables (e.g., solvent, temperature) causing discrepancies .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

  • Methodological Answer : Store in amber vials under argon at −20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life in aqueous formulations .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use recyclable catalysts (e.g., magnetite-supported palladium) and microwave-assisted synthesis to reduce energy consumption. Assess environmental impact using E-factor calculations (kg waste/kg product) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.